molecular formula C12H17NO3 B13564619 Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate

Cat. No.: B13564619
M. Wt: 223.27 g/mol
InChI Key: BXUAUTKYBUKDMU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenoxy group, and a methylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate typically involves the reaction of 3-((methylamino)methyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((methylamino)methyl)phenoxy)acetate is unique due to the presence of the methylamino group attached to the phenoxy ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-[3-(methylaminomethyl)phenoxy]acetate

InChI

InChI=1S/C12H17NO3/c1-3-15-12(14)9-16-11-6-4-5-10(7-11)8-13-2/h4-7,13H,3,8-9H2,1-2H3

InChI Key

BXUAUTKYBUKDMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)CNC

Origin of Product

United States

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